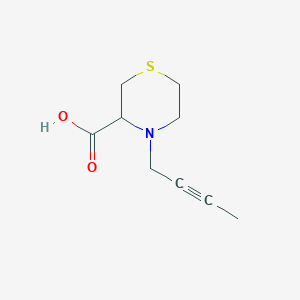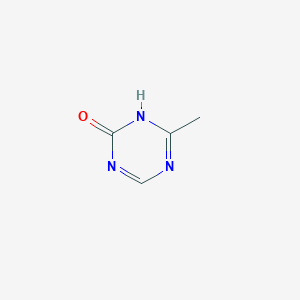
5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole typically involves the reaction of 2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole with a brominating agent. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole in a suitable solvent such as chloroform.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off any precipitate.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Research: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
- 5-Bromo-2-chloro-4-(trifluoromethyl)benzene
- 5-Bromo-2-chloro-4-(trifluoromethyl)aniline
Uniqueness
5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is unique due to its benzimidazole core structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H3BrClF3N2 |
|---|---|
Molekulargewicht |
299.47 g/mol |
IUPAC-Name |
5-bromo-2-chloro-4-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrClF3N2/c9-3-1-2-4-6(15-7(10)14-4)5(3)8(11,12)13/h1-2H,(H,14,15) |
InChI-Schlüssel |
HTJIESVAVPAMJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC(=N2)Cl)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12860941.png)
![2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12860947.png)
![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)

![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)

![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)
![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)




![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)

